molecular formula C44H58N12O4S3 B12767789 (2-(Ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium sulphate CAS No. 85283-76-7

(2-(Ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium sulphate

Cat. No.: B12767789
CAS No.: 85283-76-7
M. Wt: 915.2 g/mol
InChI Key: OOWAOAQRKOTNCL-UHFFFAOYSA-L
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Description

(2-(Ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium sulphate is a complex organic compound featuring a thiadiazole ring, azo linkage, and quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium sulphate typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Azo Coupling Reaction: The thiadiazole derivative is then subjected to azo coupling with a diazonium salt derived from aniline or its derivatives.

    Quaternization: The final step involves the quaternization of the amino group with trimethylamine in the presence of a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s derivatives are studied for their potential antimicrobial and anticancer properties. The thiadiazole ring is known for its bioactivity, making this compound a candidate for drug development.

Medicine

The compound’s quaternary ammonium group imparts antimicrobial properties, making it useful in developing disinfectants and antiseptics. Additionally, its derivatives are explored for their potential in treating neurodegenerative diseases.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its azo linkage, which imparts vibrant colors.

Mechanism of Action

The mechanism of action of (2-(Ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium sulphate involves multiple pathways:

    Antimicrobial Activity: The quaternary ammonium group disrupts microbial cell membranes, leading to cell lysis.

    Anticancer Activity: The thiadiazole ring interacts with cellular proteins, inhibiting their function and inducing apoptosis in cancer cells.

    Neuroprotective Activity: The compound may inhibit oxidative stress and inflammation pathways, providing neuroprotection.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium methyl sulphate
  • (2-(Ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium chloride

Uniqueness

Compared to similar compounds, (2-(Ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium sulphate exhibits enhanced solubility in water due to the sulphate group. This property makes it more suitable for applications requiring aqueous solutions.

Properties

CAS No.

85283-76-7

Molecular Formula

C44H58N12O4S3

Molecular Weight

915.2 g/mol

IUPAC Name

2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate

InChI

InChI=1S/2C22H29N6S.H2O4S/c2*1-6-27(14-15-28(3,4)5)19-12-13-20(17(2)16-19)24-25-22-23-21(26-29-22)18-10-8-7-9-11-18;1-5(2,3)4/h2*7-13,16H,6,14-15H2,1-5H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

OOWAOAQRKOTNCL-UHFFFAOYSA-L

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3)C.CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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